Methyl 3-amino-6-bromo-2-methylbenzoate serves as a crucial intermediate in the synthesis of Erismodegib []. Erismodegib itself is classified as a Hedgehog pathway inhibitor, demonstrating potential antitumor activity []. This compound is primarily utilized in scientific research for exploring novel synthetic pathways for Erismodegib and investigating its biological activities.
The primary chemical reaction involving methyl 3-amino-6-bromo-2-methylbenzoate, as described in the provided papers, is its utilization in the synthesis of Erismodegib []. This synthesis involves the formation of an amide bond between methyl 3-amino-6-bromo-2-methylbenzoate and another intermediate, methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylate [].
The mechanism of action of methyl 3-amino-6-bromo-2-methylbenzoate itself is not discussed in the provided papers. As an intermediate, its primary role is in the formation of Erismodegib. Erismodegib functions by inhibiting the Hedgehog signaling pathway, which plays a crucial role in cell differentiation, proliferation, and tissue patterning []. Dysregulation of this pathway has been implicated in various cancers.
The primary application of methyl 3-amino-6-bromo-2-methylbenzoate, based on the provided papers, is its utilization as a key building block in the synthesis of Erismodegib []. Erismodegib has shown potential as an antitumor agent, specifically targeting the Hedgehog pathway. Therefore, efficient synthesis of methyl 3-amino-6-bromo-2-methylbenzoate is crucial for research related to Erismodegib and its therapeutic potential.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6